Cas no 871829-90-2 ((4-cyclopropoxyphenyl)boronic acid)

(4-cyclopropoxyphenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-Cyclopropoxyphenyl)boronic acid
- Boronic acid, [4-(cyclopropyloxy)phenyl]-
- (4-cyclopropyloxyphenyl)boronic acid
- 4-CYCLOPROPOXYPHENYLBORONIC ACID
- C9H11BO3
- IZOOGQYKHWNGOK-UHFFFAOYSA-N
- 4-cyclopropoxybenzene boronic acid
- [4-(Cyclopropyloxy)phenyl]boronic acid
- MB06315
- SY025522
- ST24020557
- V8403
- B-[4-(Cyclopropyloxy)phenyl]boronic acid (ACI)
- Boronic acid, [4-(cyclopropyloxy)phenyl]- (9CI)
- 4-Cyclopropoxybenzeneboronic acid
- AS-47013
- DB-367713
- 871829-90-2
- CS-0030605
- 4-cyclopropyloxyphenylboronic acid
- WJB82990
- F11406
- Z1198179892
- EN300-263151
- AKOS006289004
- 4-CYCLOPROPOXYPHENYLBORONICACID
- MFCD08461663
- DTXSID70681860
- SCHEMBL3005784
- (4-cyclopropoxyphenyl)boronic acid
-
- MDL: MFCD08461663
- インチ: 1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2
- InChIKey: IZOOGQYKHWNGOK-UHFFFAOYSA-N
- ほほえんだ: OB(C1C=CC(OC2CC2)=CC=1)O
計算された属性
- せいみつぶんしりょう: 178.08000
- どういたいしつりょう: 178.0801244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7
じっけんとくせい
- PSA: 49.69000
- LogP: -0.09240
(4-cyclopropoxyphenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C987428-250mg |
4-Cyclopropoxyphenylboronic acid |
871829-90-2 | 250mg |
$316.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D747315-5g |
(4-cyclopropyloxyphenyl)boronic Acid |
871829-90-2 | 98% | 5g |
$315 | 2024-06-07 | |
Enamine | EN300-263151-0.25g |
(4-cyclopropoxyphenyl)boronic acid |
871829-90-2 | 95% | 0.25g |
$45.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069972-100mg |
(4-Cyclopropoxyphenyl)boronic acid |
871829-90-2 | 98% | 100mg |
¥111.00 | 2024-04-27 | |
Enamine | EN300-263151-10g |
(4-cyclopropoxyphenyl)boronic acid |
871829-90-2 | 95% | 10g |
$1609.0 | 2023-09-14 | |
Fluorochem | 209754-5g |
4-Cyclopropoxyphenyl)boronic acid |
871829-90-2 | 95% | 5g |
£682.00 | 2022-03-01 | |
Fluorochem | 209754-1g |
4-Cyclopropoxyphenyl)boronic acid |
871829-90-2 | 95% | 1g |
£194.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV250-200mg |
(4-cyclopropoxyphenyl)boronic acid |
871829-90-2 | 96% | 200mg |
414.0CNY | 2021-08-04 | |
Apollo Scientific | OR361075-250mg |
4-Cyclopropoxyphenylboronic acid |
871829-90-2 | 96% | 250mg |
£88.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV250-100mg |
(4-cyclopropoxyphenyl)boronic acid |
871829-90-2 | 96% | 100mg |
427CNY | 2021-05-08 |
(4-cyclopropoxyphenyl)boronic acid 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
(4-cyclopropoxyphenyl)boronic acidに関する追加情報
Comprehensive Overview of (4-cyclopropoxyphenyl)boronic acid (CAS No. 871829-90-2): Properties, Applications, and Industry Trends
(4-cyclopropoxyphenyl)boronic acid (CAS No. 871829-90-2) is a specialized boronic acid derivative widely recognized for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science research. This compound features a cyclopropyl ether moiety attached to a phenyl ring, which enhances its reactivity and selectivity in organic synthesis. Its molecular formula, C9H11BO3, and unique structural properties make it invaluable for constructing complex molecules, particularly in drug discovery and agrochemical development.
The growing demand for boronic acid-based reagents like (4-cyclopropoxyphenyl)boronic acid is driven by their versatility in catalysis and bioconjugation. Researchers frequently search for "boronic acid applications in medicinal chemistry" or "how to optimize Suzuki coupling yields," reflecting the compound's relevance in cutting-edge science. Its stability under mild conditions and compatibility with green chemistry principles align with industry trends toward sustainable synthesis methods.
In the pharmaceutical sector, 871829-90-2 serves as a key intermediate for API (Active Pharmaceutical Ingredient) production. Recent studies highlight its utility in developing kinase inhibitors and anticancer agents, addressing popular search queries like "boronic acids in targeted therapy." The cyclopropyl group in its structure contributes to improved metabolic stability—a hot topic in "drug design optimization" discussions.
Material scientists leverage (4-cyclopropoxyphenyl)boronic acid for designing organic electronic materials, responding to trends in "OLED material innovation." Its ability to form stable covalent organic frameworks (COFs) makes it valuable for sensor development and energy storage applications. The compound's pH-dependent binding properties also attract attention in "smart material design" research.
Quality control of CAS No. 871829-90-2 requires rigorous HPLC analysis and spectroscopic characterization (NMR, FT-IR). Suppliers emphasizing "high-purity boronic acids" or "batch-to-batch consistency" cater to researchers prioritizing reproducibility—a frequent concern in academic forums. Proper storage under argon atmosphere prevents degradation, a detail often searched alongside "boronic acid handling protocols."
The global market for (4-cyclopropoxyphenyl)boronic acid reflects broader trends in fine chemical outsourcing. With increasing searches for "custom synthesis services" and "scalable boronic acid production," manufacturers are adopting continuous flow chemistry to meet demand. Regulatory compliance with REACH and FDA guidelines remains critical, as evidenced by queries about "GMP-grade boronic acids."
Future research directions include exploring enzyme inhibition mechanisms and biocompatible materials using this compound. As AI-assisted drug discovery grows, computational studies of 871829-90-2's molecular interactions are becoming frequent search topics. The compound's role in proteolysis-targeting chimeras (PROTACs) further positions it at the forefront of degradation-based therapeutics innovation.
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